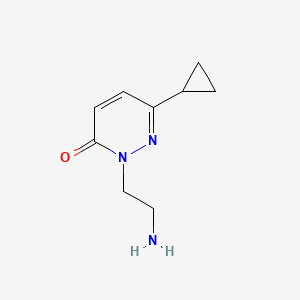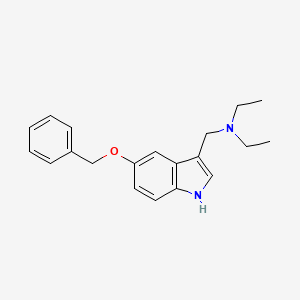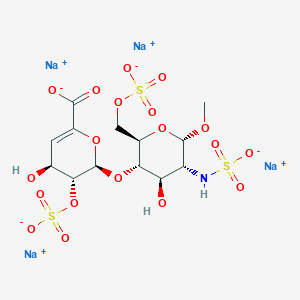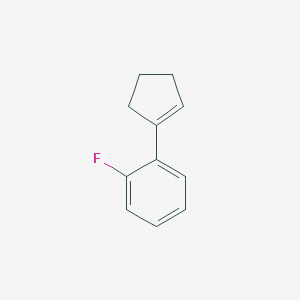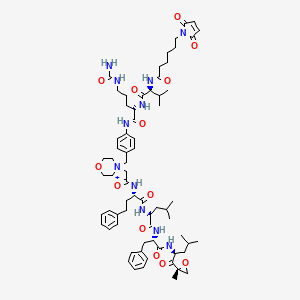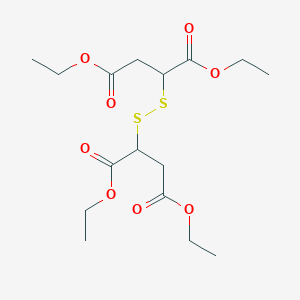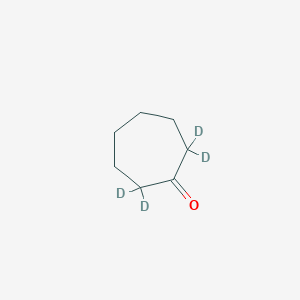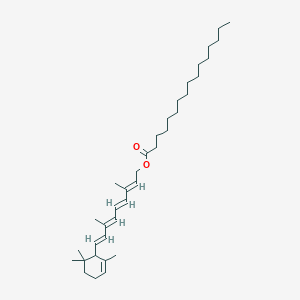
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic derivative of retinol, commonly known as vitamin A. This compound is characterized by its unique molecular structure, which includes a retinol backbone with a hexadecanoate ester group attached. The molecular formula for this compound is C36H60O2, and it has a molecular weight of 524.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate typically involves the esterification of 4,5-Didehydro-5,6-dihydro-retinol with hexadecanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol or other reduced forms.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various retinoid derivatives.
Biology: This compound is studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential in treating skin disorders and other medical conditions.
Mechanism of Action
The mechanism of action of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are involved in regulating gene expression. This interaction leads to changes in cellular processes such as differentiation, proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Retinol: The parent compound of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate, known for its role in vision and skin health.
Retinoic Acid: An oxidized form of retinol, widely used in dermatology for its anti-aging and acne-treating properties.
Retinyl Palmitate: Another ester of retinol, commonly used in skincare products for its stability and efficacy.
Uniqueness
This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and efficacy, making it a valuable compound for various applications .
Properties
Molecular Formula |
C36H60O2 |
|---|---|
Molecular Weight |
524.9 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |
InChI |
InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-24,26-28,34H,7-19,21,25,29-30H2,1-6H3/b23-20+,27-26+,31-22+,32-28+ |
InChI Key |
NKWCGLVWHWLZLP-FFHKNEKCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1C(=CCCC1(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1C(=CCCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)
